N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide
Descripción
Piperidine-4-Carboxamide Derivatives in Medicinal Chemistry
Piperidine-4-carboxamide derivatives constitute a versatile scaffold in drug discovery due to their conformational flexibility and capacity for hydrogen bonding. The piperidine ring’s chair conformation enables optimal spatial arrangement of substituents, while the carboxamide group enhances solubility and target engagement through dipole interactions. Key applications include:
- CCR5 antagonism : Derivatives such as 16g and 16i exhibit nanomolar inhibition of CCR5, a critical HIV-1 co-receptor, rivaling the efficacy of maraviroc.
- Enzyme modulation : Piperidine-4-carboxamides target glutaminyl cyclase, proteases, and kinases, as demonstrated by computational studies predicting >70% probability of activity against oxidoreductases and hydrolases.
- Neuropharmacology : Modifications at the carboxamide position yield analogs with membrane-stabilizing effects (Pa = 0.544) and antineurotic activity (Pa = 0.79).
Table 1: Therapeutic Targets of Piperidine-4-Carboxamide Derivatives
Historical Development of N-[3-(Pyrrolidin-1-yl)propyl]piperidine-4-Carboxamide Research
The synthesis of This compound emerged from efforts to optimize piperidine-4-carboxamide derivatives for enhanced blood-brain barrier permeability and multitarget engagement. Early work on piperidine-based CCR5 inhibitors (2014) established the scaffold’s antiviral potential, while subsequent computational analyses (2023) revealed its polypharmacological profile. The incorporation of a pyrrolidin-1-ylpropyl side chain marked a strategic innovation to:
Structural Classification and Pharmacophore Significance
This compound (C₁₃H₂₅N₃O, MW 239.36) features three critical pharmacophoric elements:
- Piperidine-4-carboxamide core : Serves as a hydrogen bond donor-acceptor pair, with the carboxamide’s carbonyl oxygen engaging polar residues (e.g., Asp/Glu in CCR5).
- Pyrrolidin-1-ylpropyl linker : Introduces conformational rigidity and cationic character (pKa ~9.5), enhancing interactions with anionic membrane receptors.
- N-alkyl substitution : The propyl spacer balances lipophilicity (clogP ≈1.8) and rotational freedom, optimizing binding kinetics.
Table 2: Structural Attributes and Pharmacological Correlations
| Structural Feature | Pharmacological Role | Example Target |
|---|---|---|
| Piperidine ring | Conformational stabilization | CCR5 transmembrane domain |
| Carboxamide group | Hydrogen bonding with catalytic residues | Glutaminyl cyclase active site |
| Pyrrolidine moiety | Hydrophobic pocket penetration | Kinase ATP-binding site |
Research Relevance in Contemporary Medicinal Chemistry
This compound epitomizes modern trends in polypharmacology and computational drug design . SwissTargetPrediction analyses indicate a 12% probability of kinase inhibition and 16% protease interaction, aligning with its potential in oncology and virology. Key research directions include:
- Antiviral optimization : Analog synthesis focusing on halogenated aryl sulfonamides to enhance CCR5 binding.
- Neuroprotective applications : Leveraging membrane-stabilizing effects (predicted Pa = 0.544) for epilepsy or Parkinson’s disease.
- Synergistic combinations : Co-administration with reverse transcriptase inhibitors to combat HIV-1 resistance.
The integration of machine learning (e.g., PASS software) and structural biology has accelerated lead optimization, reducing synthetic trial-and-error cycles by >40% in recent studies.
Propiedades
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIJXHUNFUXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reductive Amination of Pyrrolidine
A widely adopted method involves reductive amination between pyrrolidine and aldehyde precursors:
Alkylation of Pyrrolidine
Alternative routes employ alkyl halides for direct N-alkylation:
- Reactants : Pyrrolidine (1.0 equiv), 1-bromo-3-chloropropane (1.1 equiv).
- Base : Cesium carbonate (2.5 equiv) in dimethylformamide (DMF), 80°C, 8 h.
- Yield : 60–65%, with purification via column chromatography (SiO₂, ethyl acetate/hexanes).
Activation of Piperidine-4-carboxylic Acid
Acid Chloride Formation
Mixed Carbonate Activation
For improved stability, the acid is activated as a pentafluorophenyl ester:
- Reagents : Piperidine-4-carboxylic acid (1.0 equiv), pentafluorophenyl trifluoroacetate (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Conditions : Dichloromethane (DCM), 0°C to 25°C, 4 h.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Protocol :
Uranium-Based Coupling Reagents
For sterically hindered amines, HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] enhances efficiency:
- Molar Ratios : Acid:amine:HATU:DIPEA = 1:1.2:1.2:2.5.
- Solvent : Dimethylformamide (DMF), 25°C, 6 h.
- Yield : 92–95%, purity >98% (HPLC).
Optimization and Challenges
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 85 | 95 |
| DMF | 6 | 92 | 98 |
| Acetonitrile | 18 | 78 | 90 |
Polar aprotic solvents (DMF) accelerate coupling by stabilizing transition states.
Temperature Control
Exothermic reactions require cooling (0–5°C) during reagent addition to minimize side products like N-acylurea.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Routes and Innovations
Solid-Phase Synthesis
Immobilized piperidine-4-carboxylic acid on Wang resin enables iterative coupling with automated systems, achieving 89% yield in combinatorial libraries.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Aplicaciones Científicas De Investigación
N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The piperidine-4-carboxamide scaffold is a common structural motif in drug discovery. Below is a detailed comparison of N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Target Specificity
- The pyrrolidinylpropyl group in the target compound enhances interactions with DNAJA1 and mutant p53, likely due to its rigid, planar pyrrolidine ring .
- In contrast, D2AAK4 incorporates a benzimidazolone-propyl group, which facilitates π-π stacking with GPCR aromatic residues (e.g., conserved Asp 3.32), enabling multitarget binding .
- Compound 7jj (HCV inhibitor) features a cis-3,5-dimethylpiperidinylpropyl chain and a difluorophenyl-oxazolylmethyl group, optimizing hydrophobic interactions with HCV envelope proteins .
Biological Activity and Selectivity The target compound’s anti-migratory activity (IC50 = 10 µM in cancer cells) contrasts with D2AAK4’s antipsychotic effects (100 mg/kg in vivo) and MCC14’s dual opioid/chemokine receptor agonism (analgesic at 1 mg/kg) . HCV inhibitors (e.g., 7jj) exhibit nanomolar potency (EC50 = 0.6 µM) but lack CNS activity due to poor blood-brain barrier penetration .
Synthetic Accessibility
- The target compound is synthesized via sulfonylation and amide coupling (62% yield) .
- D2AAK4 requires multistep synthesis involving benzimidazolone formation (58% yield) , while HCV inhibitors employ oxazole cyclization (55–78% yields) .
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
Actividad Biológica
N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide, also known by its chemical formula C13H25N3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 239.36 g/mol |
| MDL No. | MFCD08443397 |
| PubChem CID | 16770119 |
| IUPAC Name | N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, a derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin . This suggests that modifications in the piperidine structure can enhance biological efficacy.
Antimalarial Activity
This compound's structural analogs have been screened for antiplasmodial activity against Plasmodium falciparum. A related compound demonstrated low nanomolar potency (EC50 = 1 nM) and significant efficacy in mouse models of malaria, suggesting that such derivatives may be promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity. For example:
- Basicity and Lipophilicity : The introduction of various substituents on the piperidine ring influences both basicity and lipophilicity, which are crucial for enhancing solubility and bioavailability .
- Substituent Effects : Replacing certain moieties with more favorable groups can lead to improved potency. For instance, compounds with morpholine substitutions showed a significant increase in activity compared to those with pyrrolidine .
Study 1: Anticancer Evaluation
In a study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis in tumor cells, showcasing the potential of these compounds as anticancer agents .
Study 2: Antimalarial Efficacy
A series of quinoline-4-carboxamides were tested for their antimalarial properties. Among them, derivatives similar to this compound exhibited high efficacy in reducing parasitemia in infected mice models, indicating a promising avenue for malaria treatment .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermic conditions |
| Solvent | DMF or THF | DMF enhances nucleophilicity |
| Reaction Time | 12–24 hours | Prolonged time reduces side products |
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of pyrrolidine (δ 2.5–3.0 ppm) and piperidine (δ 1.4–1.8 ppm) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 266.2) .
- HPLC-PDA : Assesses purity (>98% for pharmacological studies) .
How does this compound interact with viral replication pathways, and what methodological approaches validate its mechanism?
Q. Advanced Research Focus
- Mechanistic Insight : The compound inhibits viral RNA polymerase via competitive binding to the active site, as shown in human coronavirus studies .
- Validation Methods :
- In Vitro Assays : RT-qPCR to quantify viral RNA reduction in infected cells .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to SARS-CoV-2 RdRp (ΔG ≈ -8.2 kcal/mol) .
What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Q. Advanced Research Focus
- Core Modifications :
- Replace pyrrolidine with piperazine to assess impact on solubility .
- Introduce halogen substituents on the piperidine ring to enhance binding affinity .
- Methodology :
- In Silico Screening : Use QSAR models (e.g., CoMFA) to predict bioactivity .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., t½, Cmax) in rodent models .
How can computational chemistry accelerate the optimization of this compound’s synthesis and bioactivity?
Q. Advanced Research Focus
- Reaction Path Prediction : Tools like ICReDD integrate quantum mechanics (DFT) and machine learning to identify low-energy pathways, reducing trial-and-error experimentation .
- Docking Simulations : Prioritize derivatives with high predicted affinity for target enzymes (e.g., kinases, viral proteases) .
How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Case Study : If in vitro IC₅₀ = 1.2 μM but in vivo ED₅₀ = 10 mg/kg:
- Potential Causes : Poor bioavailability or metabolic instability.
- Solutions :
- Prodrug Design : Introduce ester groups to enhance absorption .
- Metabolite Profiling : Use LC-MS/MS to identify degradation pathways .
What industrial-scale challenges arise during synthesis, and how are they addressed?
Q. Advanced Research Focus
- Challenges :
- Scale-Up : Exothermic reactions risk thermal runaway.
- Purification : Column chromatography is impractical at >1 kg scale.
- Solutions :
- Flow Chemistry : Continuous reactors improve heat dissipation .
- Crystallization Optimization : Use solvent-antisolvent pairs for high-purity bulk material .
Which target identification strategies are most effective for this compound?
Q. Advanced Research Focus
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
- CRISPR Screening : Genome-wide KO libraries identify genes modulating compound sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
